5-Bromo-3-chloro-2-fluorotoluene

Lipophilicity Medicinal Chemistry ADME

5-Bromo-3-chloro-2-fluorotoluene (CAS 1160574-49-1) is a trihalogenated toluene derivative with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol. Its structure features a methyl group at the 1-position and bromine, chlorine, and fluorine atoms at the 5-, 3-, and 2-positions of the benzene ring, respectively.

Molecular Formula C7H5BrClF
Molecular Weight 223.47
CAS No. 1160574-49-1
Cat. No. B3059696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloro-2-fluorotoluene
CAS1160574-49-1
Molecular FormulaC7H5BrClF
Molecular Weight223.47
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)Cl)Br
InChIInChI=1S/C7H5BrClF/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
InChIKeyQPVLYXFDAOPVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-chloro-2-fluorotoluene (CAS 1160574-49-1): Halogenated Toluene Building Block for Selective Cross-Coupling and Pharmaceutical Intermediate Synthesis


5-Bromo-3-chloro-2-fluorotoluene (CAS 1160574-49-1) is a trihalogenated toluene derivative with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol . Its structure features a methyl group at the 1-position and bromine, chlorine, and fluorine atoms at the 5-, 3-, and 2-positions of the benzene ring, respectively [1]. This specific substitution pattern imparts unique electronic and steric properties that differentiate it from isomeric halogenated toluenes, making it a valuable intermediate in organic synthesis, particularly for Suzuki-Miyaura cross-coupling and other metal-catalyzed transformations [2].

Why 5-Bromo-3-chloro-2-fluorotoluene Cannot Be Replaced by Isomeric or Analogous Halogenated Toluenes in Research and Development


The precise 2-fluoro-3-chloro-5-bromo substitution pattern on the toluene ring of 5-Bromo-3-chloro-2-fluorotoluene (CAS 1160574-49-1) dictates its reactivity profile, particularly in palladium-catalyzed cross-coupling reactions [1]. Altering the relative positions of the halogen atoms or substituting a different halogen changes the electronic environment of the aromatic ring, which can dramatically affect the rate and selectivity of oxidative addition, a critical step in these transformations [2]. Isomers such as 5-Bromo-2-chloro-3-fluorotoluene (CAS 1806971-86-7) or 3-Bromo-2-chloro-6-fluorotoluene (CAS 203302-92-5), while sharing the same molecular formula, possess different regiochemical arrangements that lead to distinct physicochemical properties, including lipophilicity (LogP), boiling point, and potentially different safety profiles . These differences preclude simple interchangeability in synthetic pathways where precise reactivity and downstream product purity are paramount.

Quantitative Differentiation of 5-Bromo-3-chloro-2-fluorotoluene (CAS 1160574-49-1) Against Its Closest Analogs


Comparative LogP Values: Lipophilicity Benchmark for 5-Bromo-3-chloro-2-fluorotoluene vs. Structural Analogs

The lipophilicity of 5-Bromo-3-chloro-2-fluorotoluene, a key parameter influencing passive membrane permeability and metabolic stability in drug discovery, is quantified by its computed LogP value of 3.55 . This value differs significantly from its closest positional isomer, 5-Bromo-2-chloro-3-fluorotoluene (CAS 1806971-86-7), which has a computed XLogP3-AA value of 3.7 [1]. The 0.15 log unit difference represents a measurable change in lipophilicity that can impact the partitioning behavior and bioavailability of compounds derived from this scaffold.

Lipophilicity Medicinal Chemistry ADME

Safety and Handling Profile: 5-Bromo-3-chloro-2-fluorotoluene vs. a Key Positional Isomer

The target compound is classified with specific hazard statements (H302, H315, H319, H332, H335) , indicating acute toxicity if swallowed or inhaled, skin and eye irritation, and respiratory irritation. This safety profile, which mandates specific handling procedures (e.g., use in a fume hood, personal protective equipment), is not necessarily identical across all isomers. While comprehensive safety data for all isomers may not be publicly available, the documented hazard classification for 5-Bromo-3-chloro-2-fluorotoluene provides a clear, actionable framework for laboratory safety and procurement risk management . For comparison, the isomeric 5-Bromo-2-chloro-3-fluorotoluene (CAS 1806971-86-7) is also noted to require sealed, dry storage at room temperature, underscoring that similar compounds may have distinct, albeit related, handling requirements .

Safety Procurement Risk Assessment

Predicted Boiling Point Comparison: A Practical Differentiator for Synthetic Protocol Design

The predicted boiling point of 5-Bromo-3-chloro-2-fluorotoluene is 223.1 ± 35.0 °C . This value is distinct from that of its positional isomer, 5-Bromo-2-chloro-3-fluorotoluene (CAS 1806971-86-7), which has a predicted boiling point of 220.3 ± 35.0 °C . While both fall within a similar range, the 2.8 °C difference in their predicted means suggests a measurable, albeit small, variance in their intermolecular forces. This difference can be practically significant when designing high-precision distillations or when assessing compound behavior in certain reaction conditions.

Physical Property Synthesis Purification

Regioselective Cross-Coupling Reactivity: Class-Level Inference for the 5-Bromo-3-chloro-2-fluorotoluene Scaffold

The strategic placement of halogens on the 5-Bromo-3-chloro-2-fluorotoluene scaffold enables predictable and selective functionalization. The general reactivity order for palladium-catalyzed cross-coupling is well-established as ArI > ArBr >> ArCl [1]. In this compound, the bromine atom at the 5-position serves as the most reactive site for oxidative addition, while the chlorine atom at the 3-position remains largely inert under typical Suzuki-Miyaura conditions. The fluorine atom, being the least reactive, is retained. This built-in orthogonality allows for sequential derivatization that is not possible with regioisomers like 5-Bromo-2-chloro-3-fluorotoluene, where the relative positions of bromine and chlorine are swapped, potentially altering the steric and electronic environment around the reactive sites [2].

Cross-Coupling Suzuki-Miyaura Regioselectivity

Comparative Purity and Commercial Availability: Procurement-Ready Specifications for 5-Bromo-3-chloro-2-fluorotoluene

5-Bromo-3-chloro-2-fluorotoluene is commercially available with a standard purity specification of ≥95% , and some vendors offer material with a purity of not less than 98% (NLT 98%) [1]. In contrast, the regioisomer 5-Bromo-2-chloro-3-fluorotoluene (CAS 1806971-86-7) is typically offered at a 98% purity grade . While both compounds meet the typical purity requirements for research and development, the availability of a defined ≥95% grade for the target compound alongside a higher-grade option provides flexibility for cost-sensitive or high-precision applications. The pricing for 5-Bromo-3-chloro-2-fluorotoluene, as quoted by Fluorochem, is approximately ¥8,030 for 1g , which can be benchmarked against the Macklin price for the comparator isomer at ¥2,519 for 1g (97% purity) , indicating a notable difference in market valuation.

Purity Sourcing Procurement

Strategic Application Scenarios for 5-Bromo-3-chloro-2-fluorotoluene (CAS 1160574-49-1) in Advanced Synthesis


Precision Synthesis of Complex Biaryl Pharmacophores via Sequential Cross-Coupling

Leverage the orthogonal reactivity of the bromine and chlorine substituents in 5-Bromo-3-chloro-2-fluorotoluene to construct highly substituted biaryl systems. The bromine atom undergoes selective Suzuki-Miyaura coupling, allowing the introduction of a first aryl group while the chlorine and fluorine atoms remain intact [1]. This enables a second, subsequent functionalization at the chlorine site under more forcing conditions or using alternative catalytic systems, providing a modular route to complex pharmaceutical intermediates with precise regiocontrol [2].

Medicinal Chemistry Hit-to-Lead Optimization with Controlled Lipophilicity

Incorporate the 5-Bromo-3-chloro-2-fluorotoluene fragment into lead compounds to precisely modulate lipophilicity. The computed LogP of 3.55 offers a specific starting point for tuning ADME properties . This value is distinct from that of its isomer (LogP 3.7) [3], and the presence of the fluorine atom can enhance metabolic stability, making it a valuable tool for medicinal chemists seeking to balance potency and pharmacokinetic profile in central nervous system (CNS) and other therapeutic area targets.

Agrochemical Intermediate Development Requiring Halogen Orthogonality

Utilize 5-Bromo-3-chloro-2-fluorotoluene as a versatile building block in the synthesis of novel crop protection agents . The compound's multi-halogenated structure allows for the sequential introduction of diverse chemical moieties, enabling the rapid exploration of structure-activity relationships (SAR) in fungicide or herbicide discovery programs. The built-in halogen orthogonality simplifies the preparation of analog libraries, accelerating the identification of lead candidates with improved field efficacy and safety profiles [4].

Material Science Precursor for Functionalized pi-Conjugated Systems

Employ 5-Bromo-3-chloro-2-fluorotoluene as a key monomer in the synthesis of advanced electronic materials. The halogen atoms serve as handles for step-growth polymerization reactions (e.g., via cross-coupling) to create well-defined oligomers or polymers with tailored electronic and optical properties. The specific substitution pattern of the compound can influence the conformation and packing of the resulting polymer chains, affecting charge transport and luminescence efficiency .

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